molecular formula C9H7FO3 B2846439 6-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 178374-98-6

6-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No. B2846439
M. Wt: 182.15
InChI Key: KCZDEYYVIJOTEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073882B2

Procedure details

In a 15 mL vial was added 4-fluorobenzene-1,3-diol (500 mg, 3.9 mmol) and 3-chloropropanoic acid (424 mg, 3.9 mmol) and trifluoromethanesulfonic acid (2 mL). The mixture was heated to 80° C. and stirred at that temperature for 4 hour. The reaction was cooled and poured into water (10 mL). The product was extracted with ethyl acetate, dried over anhydrous Na2SO4, filtered, concentrated. To the dark red solid obtained was added sodium hydroxide (2 N, 5 mL) and the solution was let stirred at RT for 18 hours. The mixture was neutralized with 2 N HCl, extracted with EtOAc. The organic phase was dried over anhydrous Na2SO4, filtered, concentrated. The crude was used to next step without purification. 1H NMR (500 MHz, CDCl3, δ in ppm): 7.61 (1H, d, J=10.3 Hz), 6.56 (1H, d, J=3.1 Hz), 4.48 (2H, t), 2.78 (2H, t).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
424 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[OH:9].Cl[CH2:11][CH2:12][C:13](O)=[O:14].FC(F)(F)S(O)(=O)=O.[OH-].[Na+].Cl>O>[F:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][C:3]=1[OH:9])[O:8][CH2:11][CH2:12][C:13]2=[O:14] |f:3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=C(C=C(C=C1)O)O
Name
Quantity
424 mg
Type
reactant
Smiles
ClCCC(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at that temperature for 4 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
To the dark red solid obtained
STIRRING
Type
STIRRING
Details
the solution was let stirred at RT for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude was used to next step without purification

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
FC=1C=C2C(CCOC2=CC1O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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